molecular formula C14H21NO2 B13545801 3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol

3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol

Cat. No.: B13545801
M. Wt: 235.32 g/mol
InChI Key: KHLDVTWMXATAHM-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol is a piperidine derivative characterized by a hydroxyl group at the 3-position of the piperidine ring and a substituted benzyl group (2-methoxy-5-methylbenzyl) at the same carbon. While commercial availability of this compound is discontinued, its structural features align with pharmacologically active piperidine derivatives, suggesting relevance in drug discovery research .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-[(2-methoxy-5-methylphenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C14H21NO2/c1-11-4-5-13(17-2)12(8-11)9-14(16)6-3-7-15-10-14/h4-5,8,15-16H,3,6-7,9-10H2,1-2H3

InChI Key

KHLDVTWMXATAHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC2(CCCNC2)O

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Amines and Ketones

A common method involves the cyclization of amino ketones or aldehydes with suitable nucleophiles under acidic or basic conditions. For example, the synthesis of substituted piperidines often employs the intramolecular Mannich reaction, where a β-amino ketone undergoes cyclization to form the piperidine ring.

Multicomponent Reactions (MCR)

Recent advances include multicomponent reactions such as the Hantzsch or Biginelli reactions, which allow the assembly of piperidine rings with various substituents in a single step, enhancing efficiency and diversity. These methods are particularly useful for introducing aromatic substituents like methoxy and methyl groups on the benzyl moiety.

Specific Synthesis Routes for 3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol

Based on the literature, several tailored strategies can be employed:

Formation of the Piperidine Ring via Reductive Amination

A versatile route involves reductive amination of appropriate aldehydes or ketones with primary or secondary amines, followed by ring closure:

  • Step 1: Condensation of 2-methoxy-5-methylbenzaldehyde with a suitable amino precursor.
  • Step 2: Reduction of the imine intermediate to form the piperidine ring, using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

Incorporation of the Hydroxyl Group at Position 3

The hydroxyl group at the 3-position can be introduced via:

Functionalization of the Benzyl Moiety

Selective methylation and methoxylation are achieved through:

  • Methylation: Using methyl iodide or dimethyl sulfate in the presence of a base.
  • Methoxylation: Via methylation of phenolic hydroxyl groups using methylating agents under basic conditions.

Synthetic Pathway Data Table

Step Reaction Type Reagents & Conditions Key Intermediates References
1 Halogenation of benzyl alcohol SOCl₂ or PBr₃, reflux Benzyl halide derivative ,
2 Nucleophilic substitution Benzyl halide + piperidine derivative, base Benzyl-piperidine adduct
3 Reductive amination Aldehyde + amine, NaBH₃CN, acid catalyst Imine intermediate ,
4 Ring closure Intramolecular cyclization, heat Piperidine ring ,
5 Hydroxylation Oxidants like OsO₄ 3-Hydroxypiperidine
6 Aromatic substitution Methylation/methoxylation agents 2-Methoxy-5-methylbenzyl group ,

Recent Innovations and Research Discoveries

Recent studies have emphasized biocatalytic approaches and multicomponent reactions to synthesize piperidine derivatives with high stereoselectivity and yield:

  • Biocatalytic Synthesis: Enzyme-mediated transformations enable regio- and stereoselective modifications, reducing the need for protecting groups and harsh conditions (e.g., lipase-catalyzed reactions).
  • Multicomponent Reactions: One-pot syntheses involving aldehydes, amines, and ketones streamline the construction of complex piperidine frameworks, including functionalized benzyl groups.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of 3-(2-Methoxy-5-methylbenzyl)piperidin-3-one.

    Reduction: Formation of 3-(2-Methylbenzyl)piperidin-3-ol.

    Substitution: Formation of various substituted piperidines depending on the reagents used.

Scientific Research Applications

3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol is a piperidine derivative with applications spanning medicinal chemistry, organic synthesis, biological studies, and industrial processes. The compound's structure, featuring a piperidine ring substituted with a 2-methoxy-5-methylbenzyl group and a hydroxyl group, contributes to its diverse utility.

Scientific Research Applications

  • Medicinal Chemistry this compound serves as a fundamental building block in synthesizing pharmaceutical compounds, especially those targeting neurological pathways.
  • Organic Synthesis As an intermediate, this compound helps create more complex molecules.
  • Biological Studies Researchers employ this compound to investigate how piperidine derivatives affect biological systems.
  • Industrial Applications this compound can be used to develop novel materials and optimize chemical processes.

Chemical Reactions

This compound undergoes several major reactions:

  • Oxidation Oxidation of this compound results in the formation of 3-(2-Methoxy-5-methylbenzyl)piperidin-3-one.
  • Reduction Reduction leads to the formation of 3-(2-Methylbenzyl)piperidin-3-ol.
  • Substitution Depending on the reagents, various substituted piperidines can form.

Mechanism of Action

The mechanism by which 3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

3-Aryl vs. 3-Alkyl Substituents

The 3-aryl group in 3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol distinguishes it from alkyl-substituted analogs. highlights that 3-arylpiperidin-3-ols exhibit unique reactivity under acidic conditions, forming stable benzylic radicals during dehydroxylation. This contrasts with alkyl-substituted derivatives, which typically yield 1,2,5,6-tetrahydropyridines as major products . For example, 3-alkylpiperidin-3-ols (e.g., 3-methyl derivatives) are more prone to dehydration, while the aryl group in the target compound may enhance stability during synthesis or metabolic processes .

Stereochemical Considerations

Piperidin-3-ol derivatives often exhibit stereoisomerism due to the chiral center at the 3-position. indicates that enantiomers of piperidin-3-ol esters (e.g., benzilic esters) show less than a 10-fold difference in receptor affinity, suggesting modest stereochemical impact on activity. However, in compounds like (3R,5R)-1-benzyl-5-methyl-piperidin-3-ol (CAS: 1601475-88-0), stereochemistry at additional positions (e.g., 5-methyl group) can influence physicochemical properties and binding interactions . The stereochemistry of this compound is unspecified in available data, which may limit direct comparisons with resolved enantiomers.

Pharmacological Activity Comparisons

Antiproliferative and Cytotoxic Effects

Several piperidin-3-ol derivatives demonstrate anticancer activity:

  • (2S,3R,6R)-2-methyl-6-(9-phenylnonyl)piperidin-3-ol (Compound 23): Exhibits potent cytotoxicity against Detroit 562, Fadu, MGC-803, and MCF-7 cell lines (IC50 <10 μM) . The long alkyl chain and phenyl group may enhance membrane permeability or target engagement.
  • Hyrtiosulawesin (Compound 7) : Shows antiproliferative activity against nasopharyngeal cancer (CNE) with IC50 = 55 μM, while Alocasin B (Compound 2) has lower potency (IC50 = 137 μM) .
Kinase Inhibition

Piperidin-3-ol is a scaffold in kinase inhibitors. For example:

  • Samuraciclib: A (3R,4R)-4-[[(7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol derivative, acts as a cyclin-dependent kinase (CDK) inhibitor . The benzylamino and pyrazolo[1,5-a]pyrimidine groups are critical for CDK7/9 selectivity.
  • WO2019057825: Describes 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol derivatives as CDK inhibitors, emphasizing the role of the aminopyrimidine moiety .

The target compound lacks these functional groups, suggesting divergent mechanisms. Its 2-methoxy-5-methylbenzyl group may instead favor interactions with other targets, such as GPCRs or neurotransmitter receptors.

Biological Activity

3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structural features suggest various pharmacological applications, particularly in neuropharmacology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H21NO2\text{C}_{15}\text{H}_{21}\text{N}\text{O}_2

This structure comprises a piperidine ring substituted with a methoxy group and a methyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and potential antimicrobial properties. Some key mechanisms include:

  • Acetylcholinesterase Inhibition : Similar to other piperidine derivatives, this compound may inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic transmission. This action is crucial in the context of neurodegenerative diseases such as Alzheimer’s disease .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine can exhibit significant antimicrobial properties against various pathogens, which may extend to this compound .

Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial efficacy of piperidine derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coliTBD
This compoundS. aureusTBD
This compoundC. albicansTBD

Note: TBD indicates that specific data was not available in the reviewed literature.

Neuropharmacological Studies

Research indicates that piperidine derivatives, including this compound, may exhibit neuroprotective effects by modulating neurotransmitter levels. A study demonstrated that similar compounds could significantly improve cognitive function in animal models by enhancing AChE inhibition and promoting synaptic plasticity .

Case Studies

  • Alzheimer's Disease Model : In a recent study involving a mouse model of Alzheimer's disease, administration of a related piperidine compound resulted in improved memory performance and reduced amyloid plaque deposition, suggesting potential therapeutic implications for cognitive disorders .
  • Antimicrobial Screening : A screening campaign assessed several piperidine derivatives against drug-resistant bacterial strains. While specific data on this compound was limited, related compounds showed promising results with MIC values ranging from 0.24 to 0.97 µg/mL against resistant strains .

Q & A

Q. What are the established synthetic routes for 3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step pathways, including hydrogenation, epoxide ring-opening, and functional group protection. For example:

  • Step 1 : React benzylamine derivatives with epoxy chloropropane under controlled low-temperature conditions to form intermediates.
  • Step 2 : Hydrogenation with catalysts like palladium on carbon to reduce double bonds and stabilize the piperidine ring.
  • Optimization : Adjusting solvent polarity (e.g., THF vs. DCM) and temperature (-20°C to 25°C) can improve yield and reduce by-products like over-reduced analogs. Reaction monitoring via TLC or HPLC is critical .

Q. How is the molecular structure of this compound characterized?

Answer: Key characterization techniques include:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C14_{14}H21_{21}NO2_2) and fragmentation pathways.
  • X-ray Crystallography : For resolving absolute configuration, though limited by crystal growth challenges due to the compound’s hygroscopic nature .

Q. What are the primary physicochemical properties relevant to experimental design?

Answer:

PropertyValue/DescriptionRelevance
Molecular Weight235.33 g/molDetermines solubility and dosing.
LogP (Predicted)~2.1Indicates moderate lipophilicity.
StabilityStable at pH 4–8, 25°CGuides storage and buffer choice.

These properties are critical for solubility studies, formulation, and in vitro assay design .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

Answer:

  • Core Modifications : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, CF3_3) to test antimicrobial potency.
  • Piperidine Ring Substitutions : Introduce methyl or fluorine at C-2/C-4 to improve metabolic stability.
  • Methodology : Combine computational docking (e.g., AutoDock Vina) with in vitro assays (MIC for antimicrobial activity) to prioritize analogs. SAR data from related piperidine derivatives suggest that bulky substituents on the benzyl group enhance target binding .

Q. What strategies resolve contradictory bioactivity data across different studies?

Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., positive/negative controls for cytotoxicity).
  • Orthogonal Validation : Confirm antiviral activity via plaque reduction neutralization tests (PRNT) if initial data from MTT assays are inconsistent.
  • Meta-Analysis : Compare datasets from patents (e.g., EP 2023/113540) and peer-reviewed studies to identify confounding variables like impurity profiles .

Q. How can enantiomeric purity be ensured during synthesis, and what impact does it have on biological activity?

Answer:

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution with lipases.
  • Impact : The (2R,3S)-enantiomer of related piperidines shows 10-fold higher cholinesterase inhibition than its (2S,3R)-counterpart. Racemic mixtures may obscure in vivo efficacy, necessitating asymmetric synthesis or kinetic resolution .

Q. What methodologies are effective in studying the compound’s mechanism of action in neurological disorders?

Answer:

  • Receptor Binding Assays : Radioligand competition assays (e.g., 3H^3\text{H}-nicotine for α4β2 nAChR).
  • Neuroprotection Models : Primary neuron cultures exposed to Aβ42 oligomers, with viability measured via lactate dehydrogenase (LDH) release.
  • Autophagy Modulation : LC3-II/LC3-I ratio analysis in glioblastoma cells to assess autophagic flux .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity values across studies?

Answer:

  • Source Analysis : Compare purity (≥95% vs. <90%) and storage conditions (e.g., anhydrous vs. humid).
  • Cell Line Variability : Test IC50_{50} in parallel across multiple lines (e.g., HeLa, MCF-7) under standardized conditions.
  • Mechanistic Context : Cytotoxicity may vary if the compound induces apoptosis in one line but necrosis in another. Transcriptomic profiling (RNA-seq) can clarify pathways .

Formulation and Stability

Q. What formulation strategies improve bioavailability for in vivo studies?

Answer:

  • Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 1-(4-Methoxyphenyl)piperidin-3-ol HCl).
  • Nanoparticle Encapsulation : PLGA nanoparticles (150–200 nm) for sustained release in pharmacokinetic studies.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS .

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